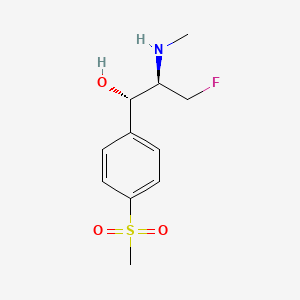
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a fluorine atom, a methanesulfonyl group, and a methylamino group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable aromatic compound, such as 4-methanesulfonylphenyl.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The methylamino group can be introduced through reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step may involve chiral resolution to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of complex molecules.
Biological Research: Studying its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methanesulfonyl groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-3-fluoro-1-(4-nitrophenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-chloro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(ethylamino)propan-1-ol
Uniqueness
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the methanesulfonyl group can influence its reactivity and solubility.
Propriétés
Formule moléculaire |
C11H16FNO3S |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(1S,2R)-3-fluoro-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16FNO3S/c1-13-10(7-12)11(14)8-3-5-9(6-4-8)17(2,15)16/h3-6,10-11,13-14H,7H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
LELRFFAIJBWYJF-QWRGUYRKSA-N |
SMILES isomérique |
CN[C@@H](CF)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
SMILES canonique |
CNC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


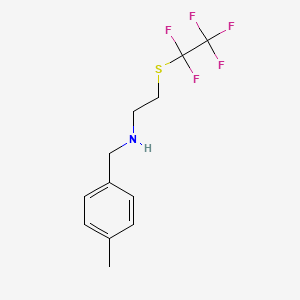
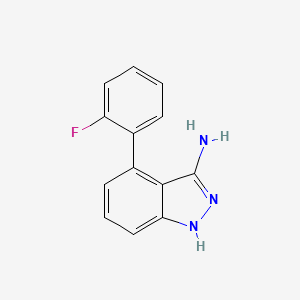
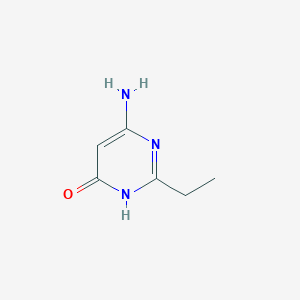
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
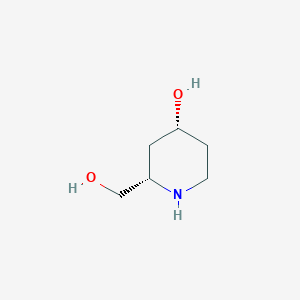
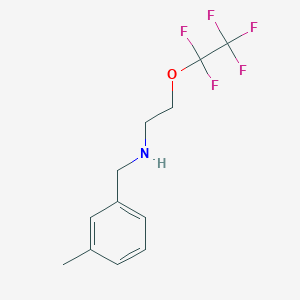
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)

![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
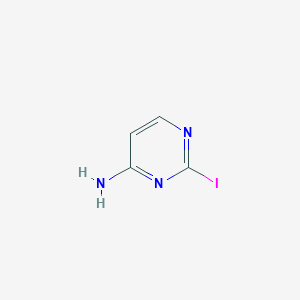
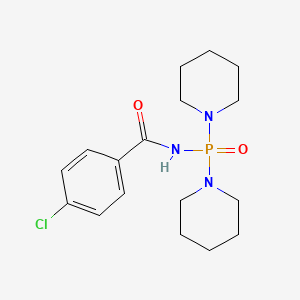
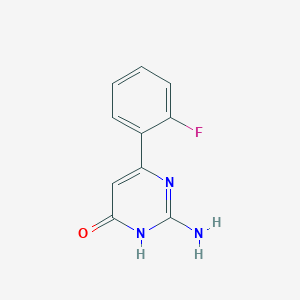
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
